molecular formula C7H11BrN2 B8545124 1-(4-bromobutyl)-1H-Imidazole

1-(4-bromobutyl)-1H-Imidazole

Cat. No.: B8545124
M. Wt: 203.08 g/mol
InChI Key: CETTVSBMYQKFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobutyl)-1H-Imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 4-bromo-butyl group attached to the imidazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-bromobutyl)-1H-Imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with 1,4-dibromobutane. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled heating, and efficient purification techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromobutyl)-1H-Imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromo-butyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield reduced imidazole derivatives with different functional groups.

Scientific Research Applications

1-(4-bromobutyl)-1H-Imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-bromobutyl)-1H-Imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom in the 4-bromo-butyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(4-Bromo-butyl)-3-methylimidazolium bromide: This compound has a similar structure but with a methyl group attached to the imidazole ring.

    1-(4-Bromo-butyl)-2-methylimidazole: Another similar compound with a methyl group at the 2-position of the imidazole ring.

    1-(4-Bromo-butyl)-1H-benzimidazole: This compound has a benzimidazole ring instead of an imidazole ring.

Uniqueness: 1-(4-bromobutyl)-1H-Imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromo-butyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Its potential biological activities and applications in various fields further highlight its significance.

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

1-(4-bromobutyl)imidazole

InChI

InChI=1S/C7H11BrN2/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5H2

InChI Key

CETTVSBMYQKFRL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of imidazole (500 mg, 7.35 mmol) and 1,4-dibromobutane (2.6 mL, 22.0) in THF (50 mL) was added 60% NaH (356 mg, 8.81 mmol), and the resultant mixture was refluxed for 2 h and stirred at room temperature overnight. The mixture was quenched with H2O (50 mL) and diluted with CH2Cl2 (75 mL). The aqueous phase was separated and extracted with CH2Cl2 (3×15 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated to dryness. Purification by flash chromatography on silica gel (CH2Cl2/MeOH, 97:3) resulted in partial decomposition of 1-(4-bromo-butyl)-1H-imidazole. This material was used without any further purification. Using General Procedure A: 3,3″-dimethyl-1′,2′,3′,4′,5′,6′-hexahydro-[2,2′;6′,2″]terpyridine (94.4 mg, 0.353 mmol), impure 1-(4-bromo-butyl)-1H-imidazole (145 mg), KI (6.0 mg, 0.035 mmol), DIPEA (0.18 mL, 1.02 mmol), and DMF (3.5 mL) were stirred for 48 h at 60° C. Purification of the crude material by radial chromatography on a 1 mm TLC grade silica gel plate (CH2Cl2/MeOH/NH4OH, 96:2:2) afforded the free base of the title compound (47 mg, 34% over 2 steps) as a colorless oil.
Quantity
500 mg
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reactant
Reaction Step One
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2.6 mL
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reactant
Reaction Step One
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356 mg
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Two

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